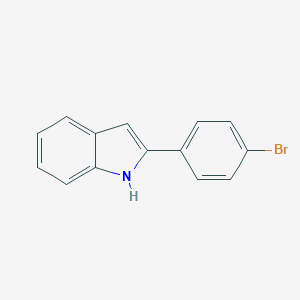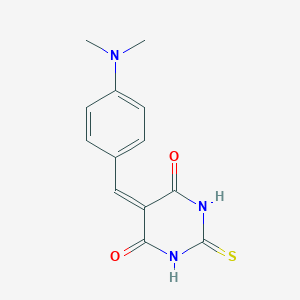![molecular formula C18H14O4 B182773 Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate CAS No. 970-93-4](/img/structure/B182773.png)
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate, also known as MPEB, is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to selectively bind to certain proteins and enzymes, which can have a variety of effects on biological systems.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate involves its ability to selectively bind to certain proteins and enzymes. Specifically, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to bind to the active site of COX-2, which inhibits its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate depend on the specific protein or enzyme that it binds to. For example, as mentioned earlier, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to inhibit the activity of COX-2, which can lead to a decrease in inflammation and pain. Other potential effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate include the inhibition of other enzymes involved in biological processes such as cancer cell growth and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate in lab experiments is its ability to selectively bind to certain proteins and enzymes. This can allow researchers to study the effects of inhibiting specific enzymes or proteins on biological systems. However, one limitation of using Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate is its potential for off-target effects, meaning that it may bind to other proteins or enzymes that were not intended to be studied.
Orientations Futures
There are several future directions for research involving Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate. One area of interest is the development of new anti-inflammatory drugs based on the inhibition of COX-2 by Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate. Additionally, further research is needed to fully understand the potential effects of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate on other enzymes and proteins involved in biological processes such as cancer cell growth and angiogenesis. Finally, more studies are needed to determine the safety and efficacy of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate in humans, as most of the research to date has been conducted in vitro or in animal models.
Méthodes De Synthèse
The synthesis of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate involves several steps, including the reaction of 2-bromo-1-(2-methoxycarbonylphenyl)ethyne with potassium tert-butoxide, followed by the reaction of the resulting intermediate with methyl 2-bromobenzoate. This process results in the formation of Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate, which can then be purified and used for scientific research purposes.
Applications De Recherche Scientifique
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to selectively bind to certain proteins and enzymes, which can have a variety of effects on biological systems. For example, Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This makes Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
Numéro CAS |
970-93-4 |
|---|---|
Nom du produit |
Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate |
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18(20)22-2/h3-10H,1-2H3 |
Clé InChI |
WOWOJPPNAHPPNE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C(=O)OC |
Autres numéros CAS |
970-93-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)
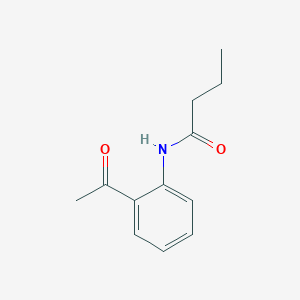
![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)
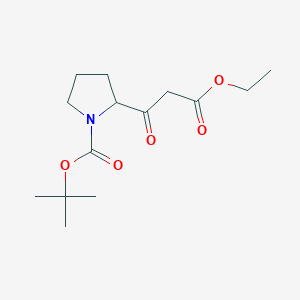
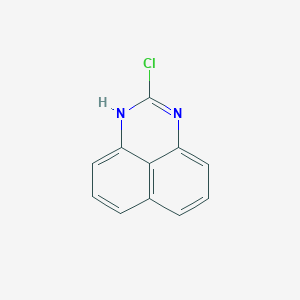
![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
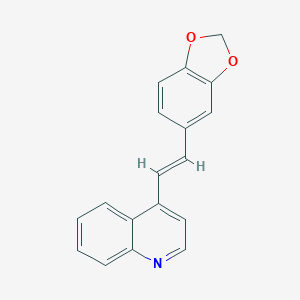
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
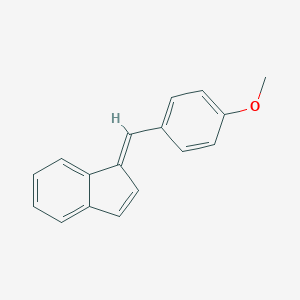
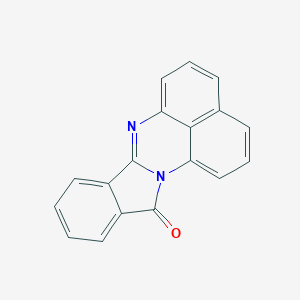
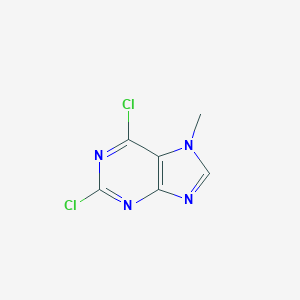
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
